2,6-Heptadienoic acid, 4-ethyl-, (2E)-

Description

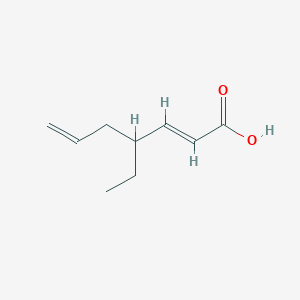

2,6-Heptadienoic acid, 4-ethyl-, (2E)- (CAS 344428-05-3) is an unsaturated carboxylic acid characterized by a conjugated diene system at positions 2 and 6, an ethyl substituent at position 4, and an (E)-configuration at the C2 double bond. This compound is commercially available with purities exceeding 95% and is utilized in organic synthesis, particularly in ring-closing metathesis (RCM) reactions, though its efficacy in such reactions may vary depending on structural constraints .

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

(2E)-4-ethylhepta-2,6-dienoic acid |

InChI |

InChI=1S/C9H14O2/c1-3-5-8(4-2)6-7-9(10)11/h3,6-8H,1,4-5H2,2H3,(H,10,11)/b7-6+ |

InChI Key |

HKJUCKFBSKKODW-VOTSOKGWSA-N |

Isomeric SMILES |

CCC(CC=C)/C=C/C(=O)O |

Canonical SMILES |

CCC(CC=C)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-Ethyl-2,6-heptadienoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethyl-2,6-heptadien-1-ol.

Oxidation: The primary alcohol group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure (2E)-4-Ethyl-2,6-heptadienoic acid.

Industrial Production Methods

In an industrial setting, the production of (2E)-4-Ethyl-2,6-heptadienoic acid may involve continuous flow processes to ensure high yield and purity. Catalytic oxidation methods using supported metal catalysts can be employed to enhance the efficiency of the oxidation step.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-Ethyl-2,6-heptadienoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The diene system can participate in electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

Substitution: Electrophiles such as halogens (Br2, Cl2) and acids (HCl, HBr).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

(2E)-4-Ethyl-2,6-heptadienoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-4-Ethyl-2,6-heptadienoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The conjugated diene system allows for electron delocalization, which can influence its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Chain Length and Double Bond Positioning

a. 2,4-Heptadienoic Acid

- Structure : Features conjugated double bonds at positions 2 and 4 (vs. 2 and 6 in the target compound).

- Implications: The shorter conjugation length in 2,4-heptadienoic acid may reduce stability and alter reactivity in cycloaddition or polymerization reactions compared to the 2,6 system .

b. Hexa-2,4-dienoic Acid (CAS 110-44-1)

- Structure : A six-carbon chain with conjugated 2,4-diene units.

Substituent Effects

a. (E)-(9CI)-2-Methyl-6-(4-Methyl-3-Cyclohexen-1-yl)-2,6-Heptadienoic Acid

- Structure : Contains a methyl group at C2 and a cyclohexenyl moiety at C6.

- Activity : Exhibits antibacterial properties, highlighting how bulky substituents (e.g., cyclohexenyl) enhance bioactivity compared to the ethyl group in the target compound .

b. 2,6-Heptadienoic Acid Derivatives with Thiazol Groups

- Structure : Modified with heterocyclic rings (e.g., thiazol) at C7.

Double Bond Configuration and Reactivity

a. (2E,4E)-2,4-Octadienal (CAS 5577-44-6)

- Structure : An eight-carbon aldehyde with conjugated 2,4-diene units.

- Reactivity : The aldehyde group increases electrophilicity, enabling nucleophilic additions that are less feasible in carboxylic acid derivatives like the target compound .

b. Failed RCM in (E)-2,6-Heptadienoic Acid

Antimicrobial Activity

- 2,6-Hexadecadiynoic Acid: A structurally distinct analog with triple bonds (diynoic acid) shows potent activity against Mycobacterium tuberculosis (MIC = 12.5 µM), suggesting that unsaturated bond type (double vs. triple) critically influences antimicrobial efficacy .

Data Tables

Table 1: Structural Comparison of Selected Dienoic Acids

Biological Activity

2,6-Heptadienoic acid, 4-ethyl-, (2E)- is an organic compound characterized by its conjugated diene system and carboxylic acid group. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2,6-Heptadienoic acid, 4-ethyl-, (2E)- can be represented as follows:

- Molecular Formula : C₉H₁₄O₂

- Molecular Weight : 154.21 g/mol

The presence of the conjugated diene system enhances its reactivity and potential interactions with biological molecules.

The biological activity of 2,6-Heptadienoic acid, 4-ethyl-, (2E)- is primarily attributed to its ability to interact with specific enzymes and receptors. The conjugated diene system allows for electron delocalization, which can influence its reactivity. Studies suggest that this compound may modulate various biochemical pathways by binding to active sites or altering the conformation of target proteins .

Biological Activity Overview

Research indicates that 2,6-Heptadienoic acid, 4-ethyl-, (2E)- exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its effectiveness against specific pathogens has been noted in various assays.

- Antioxidant Properties : The compound's structure may confer antioxidant capabilities, potentially protecting cells from oxidative stress.

- Enzyme Modulation : There is evidence that it can interact with certain enzymes, affecting their activity and influencing metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of 2,6-Heptadienoic acid, 4-ethyl-, (2E)-:

-

Antimicrobial Studies :

- A study investigated the antimicrobial effects of various compounds derived from plant extracts. Although specific data on 2,6-Heptadienoic acid were limited, similar compounds showed significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 250 to 1000 ppm .

-

Enzyme Interaction Studies :

- Research focusing on enzyme interactions revealed that compounds with a similar structure could inhibit enzymes involved in metabolic processes. This suggests a potential for 2,6-Heptadienoic acid to affect metabolic pathways through enzyme modulation.

- Antioxidant Activity :

Comparative Analysis

To better understand the uniqueness of 2,6-Heptadienoic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (2E)-4-Methyl-2,6-heptadienoic acid | Methyl substitution instead of ethyl | Antimicrobial and antioxidant properties |

| (2E)-4-Propyl-2,6-heptadienoic acid | Propyl substitution | Potentially similar enzyme interactions |

| (2E,4E)-Decadienoic acid | Longer carbon chain | Known for strong antimicrobial effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.